

performance comparison of indigo-based and fullerene-based organic semiconductors

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A Comparative Guide to Indigo-Based and Fullerene-Based Organic Semiconductors

For researchers, scientists, and drug development professionals, the selection of high-performance organic semiconductors is paramount for advancing organic electronics. This guide provides a detailed performance comparison of two prominent classes of organic semiconductors: the well-established fullerene derivatives and the emerging **indigo**-based compounds. This comparison is based on experimental data from peer-reviewed literature, focusing on key performance metrics in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Executive Summary

Fullerene-based semiconductors, particularly[1]PCBM and[2]PCBM, have been the workhorse n-type materials in organic electronics for decades, enabling power conversion efficiencies (PCEs) in OSCs to reach around 12%. They are known for their good electron mobility and well-understood properties. However, their dominance is being challenged by newer classes of materials, including **indigo**-based semiconductors. **Indigo** derivatives are gaining attention due to their tunable optoelectronic properties, excellent stability, and potential for environmentally friendly synthesis. Recent studies have demonstrated that **indigo**-based materials can exhibit ambipolar charge transport with high charge carrier mobilities, making them promising candidates for a wide range of organic electronic applications. This guide presents a

quantitative comparison of these two material classes, highlighting their respective strengths and weaknesses to aid in material selection for specific applications.

Performance Comparison in Organic Field-Effect Transistors (OFETs)

The performance of organic semiconductors in OFETs is primarily evaluated by their charge carrier mobility (μ), which quantifies how quickly charge carriers can move through the material. The on/off ratio, a measure of the transistor's switching efficiency, is another critical parameter.

Indigo-Based OFETs

Indigo and its derivatives have demonstrated impressive ambipolar charge transport capabilities, meaning they can conduct both positive (holes) and negative (electrons) charges. This property is highly desirable for the fabrication of complementary logic circuits. The charge carrier mobility of **indigo**-based materials can be significantly tuned through chemical modification of the **indigo** core.

Indigo Derivative	Hole Mobility (μh) (cm^2/Vs)	Electron Mobility (μe) (cm^2/Vs)	On/Off Ratio	Notes
Indigo	1×10^{-2}	1×10^{-2}	$> 10^5$	Balanced ambipolar transport.[3]
6,6'-dithienylindigo (DTI)	up to 0.11	up to 0.08	$> 10^6$	Excellent air stability.[4][5]
5,5'-diphenylindigo	0.56	0.95	$> 10^6$	High and well-balanced ambipolar mobilities.[6]
PIDG-T-C20 (polymer)	0.016	-	$> 10^5$	p-type semiconductor. [7][8]
PIDG-BT-C20 (polymer)	0.028	-	$> 10^5$	p-type semiconductor, higher mobility than PIDG-T-C20.[7][8]
Isoindigo-based derivatives	-	$10^{-3} - 10^{-4}$	-	n-type unipolar semiconductors. [9]

Fullerene-Based OFETs

Fullerene derivatives are primarily known for their excellent n-type performance, exhibiting high electron mobilities. While some derivatives show ambipolar behavior, their hole mobilities are generally lower than their electron mobilities.

Fullerene Derivative	Hole Mobility (μh) (cm^2/Vs)	Electron Mobility (μe) (cm^2/Vs)	On/Off Ratio	Notes
[1] PCBM	-	$1 \times 10^{-2} - 2 \times 10^{-1}$	$> 10^6$	High electron mobility, stability can be an issue. [10]
[2] PCBM	-	$\sim 10^{-3}$	$> 10^5$	Lower electron mobility than [1] PCBM but higher stability. [10]
[11] PCBM	$10^{-5} - 10^{-4}$	up to 3×10^{-3}	$> 10^5$	Good stability. [10]

Performance Comparison in Organic Solar Cells (OSCs)

In OSCs, the key performance metric is the power conversion efficiency (PCE), which is determined by the open-circuit voltage (V_{oc}), short-circuit current density (J_{sc}), and fill factor (FF). Fullerene derivatives have historically been the dominant acceptor materials in high-performance OSCs. **Indigo**-based materials are emerging as potential alternatives, particularly as non-fullerene acceptors.

Fullerene-Based OSCs

Fullerene derivatives, when blended with a suitable donor polymer, have consistently delivered high PCEs. The choice of fullerene derivative can significantly impact the device performance.

Acceptor	Donor	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
PC ₆₁ BM	P3HT	~0.6	~8-10	~60-65	~4-5
PC ₇₁ BM	P3HT	~0.6	~10-12	~65-70	~5-6.5
PC ₆₁ BM	PTB7	~0.75	~15-17	~65-70	~8-9
PC ₇₁ BM	PTB7	~0.75	~16-18	~70-75	~9-10

Note: The performance of fullerene-based OSCs has been surpassed by non-fullerene acceptors in recent years, with PCEs now exceeding 18%. However, fullerenes remain important benchmark materials.

Indigo-Based OSCs

The application of **indigo**-based materials in OSCs is a more recent development. They are being explored as both donor and acceptor components. While the PCEs achieved with **indigo**-based OSCs are not yet as high as the state-of-the-art non-fullerene devices, the field is rapidly advancing.

Specific quantitative data for high-performance **indigo**-based OSCs is still emerging in the literature. However, their tunable energy levels and strong absorption in the visible spectrum make them promising candidates for future development.

Stability Comparison

Operational stability is a critical factor for the commercial viability of organic electronic devices.

Indigo-based semiconductors are showing significant promise in terms of stability. Several studies have reported excellent air stability for **indigo**-based OFETs, with minimal degradation in performance over extended periods of operation in ambient conditions.^{[4][5][7]} This intrinsic stability is attributed to the robust, hydrogen-bonded crystal structure of many **indigo** derivatives.^[7]

Fullerene-based semiconductors, while offering high performance, can be susceptible to degradation in the presence of oxygen and moisture, which can negatively impact device

lifetime.^[10] However, significant research has been dedicated to improving the stability of fullerene-based devices through encapsulation and the development of more robust derivatives.

Experimental Protocols

Accurate and reproducible characterization is essential for comparing the performance of organic semiconductors. Below are detailed methodologies for key experiments.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

Fabrication:

- **Substrate Cleaning:** The substrate (e.g., heavily doped silicon with a thermally grown SiO₂ dielectric layer) is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. The substrate is then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to remove organic residues and improve the surface wettability.
- **Dielectric Surface Treatment:** To improve the semiconductor/dielectric interface, a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS) is often deposited from a solution or by vapor deposition.
- **Semiconductor Deposition:** The organic semiconductor is deposited onto the substrate. For small molecules like **indigo** derivatives and fullerenes, thermal evaporation under high vacuum ($< 10^{-6}$ Torr) is a common method to achieve highly ordered thin films. Solution-based techniques like spin-coating, drop-casting, or blade-coating are used for soluble derivatives and polymers.
- **Electrode Deposition:** Source and drain electrodes (typically gold) are then deposited on top of the semiconductor layer (top-contact configuration) or before the semiconductor deposition (bottom-contact configuration) through a shadow mask via thermal evaporation.

Characterization:

- **Electrical Measurements:** The electrical characteristics of the OFETs are measured in a controlled environment (e.g., a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.
- **Transfer Characteristics:** The drain current (I_d) is measured as a function of the gate voltage (V_g) at a constant drain-source voltage (V_d). From this curve, the charge carrier mobility in the saturation regime is calculated using the following equation: $I_d = (W/2L) * \mu * C_i * (V_g - V_t)^2$ where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the dielectric, and V_t is the threshold voltage.
- **Output Characteristics:** The drain current (I_d) is measured as a function of the drain-source voltage (V_d) at different constant gate voltages (V_g). This provides information about the operating regime of the transistor.
- **On/Off Ratio:** The on/off ratio is calculated as the ratio of the maximum drain current (on-state) to the minimum drain current (off-state) from the transfer curve.

Organic Solar Cell (OSC) Fabrication and Characterization

Fabrication:

- **Substrate Preparation:** Indium tin oxide (ITO)-coated glass substrates are cleaned using the same procedure as for OFETs.
- **Hole Transport Layer (HTL) Deposition:** A solution of a hole transport material, such as PEDOT:PSS, is spin-coated onto the ITO and annealed.
- **Active Layer Deposition:** A blend of the donor and acceptor materials (e.g., a polymer and a fullerene derivative) in a common organic solvent is spin-coated on top of the HTL in an inert atmosphere. The film is then typically annealed to optimize the morphology.
- **Electron Transport Layer (ETL) and Cathode Deposition:** An electron transport layer (e.g., Ca, ZnO) and a metal cathode (e.g., Al) are sequentially deposited by thermal evaporation under high vacuum.

Characterization:

- **Current Density-Voltage (J-V) Measurement:** The J-V characteristics of the OSC are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The key parameters (Voc, Jsc, FF, and PCE) are extracted from this curve.
- **External Quantum Efficiency (EQE) Measurement:** The EQE (or Incident Photon-to-Current Conversion Efficiency, IPCE) is measured as a function of wavelength. This provides information about the spectral response of the solar cell and helps to understand the contribution of each component to the photocurrent.

Visualizations

Molecular Structures

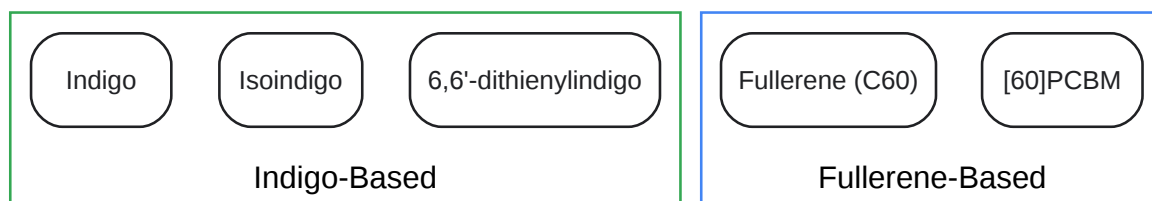


Figure 1. Representative Molecular Structures

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Figure 1. Representative Molecular Structures

OFET Device Architecture

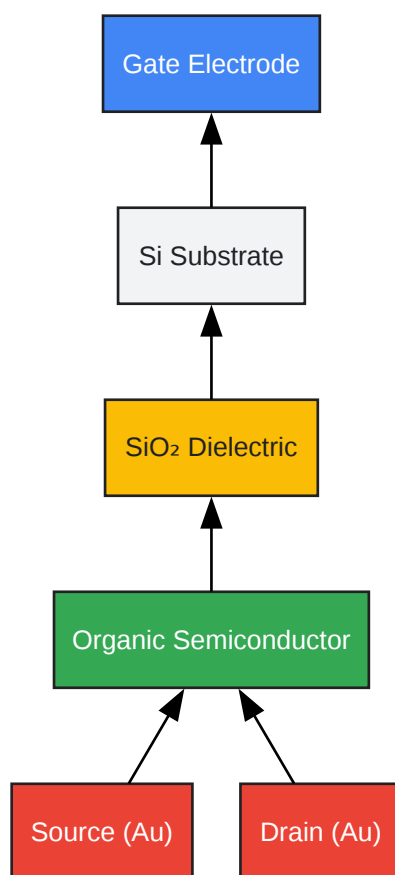


Figure 2. Bottom-Gate, Top-Contact OFET Architecture

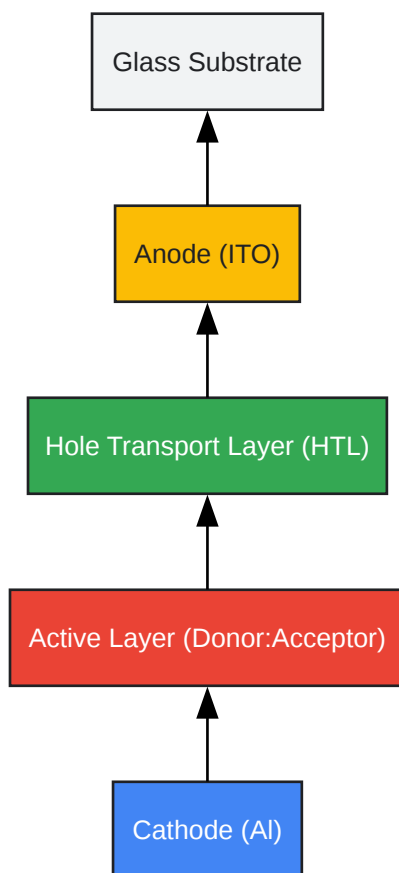


Figure 3. Conventional OSC Device Architecture

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